4'-Desmethyl-6'-tosylmycophenolic Acid

Beschreibung

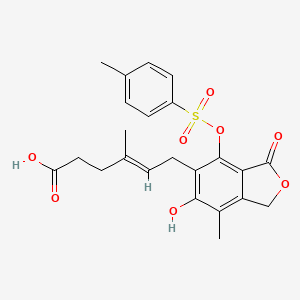

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O8S/c1-13-4-8-16(9-5-13)32(28,29)31-22-17(10-6-14(2)7-11-19(24)25)21(26)15(3)18-12-30-23(27)20(18)22/h4-6,8-9,26H,7,10-12H2,1-3H3,(H,24,25)/b14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGXPGLZKZKOOJ-MKMNVTDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)O)C)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)O)O)C)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Desmethyl 6 Tosylmycophenolic Acid

Synthetic Routes for 4'-Desmethyl-6'-tosylmycophenolic Acid

Precursor Compounds and Starting Materials in Synthesis

The primary precursor for the synthesis is mycophenolic acid (MPA) . MPA is a natural product produced by fermentation of several Penicillium species and can also be obtained through total synthesis. pg.edu.pl Another key starting material is 4'-desmethylmycophenolic acid , which is a known metabolite of MPA and can be synthesized from MPA. nih.gov

Key reagents and starting materials involved in the proposed synthetic route are outlined in the table below.

| Compound/Reagent | Role in Synthesis |

| Mycophenolic Acid (MPA) | Primary starting material |

| Boron tribromide (BBr₃) | Demethylating agent for the 4'-methoxy group |

| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent |

| Dibutyltin (B87310) oxide (Bu₂SnO) | Catalyst for regioselective tosylation |

| Silylating agents (e.g., TBDMSCl, TBDPSCl) | Protecting groups for the phenolic hydroxyl |

| Triethylamine (B128534) (Et₃N) or Pyridine (B92270) | Base for tosylation and silylation reactions |

| Solvents (e.g., Dichloromethane (B109758), Toluene) | Reaction media |

Key Chemical Transformations and Reaction Mechanisms

The synthesis hinges on two critical transformations: the demethylation of the 4'-methoxyphenol and the subsequent selective tosylation of the resulting catechol-like structure.

The conversion of the 4'-methoxy group of mycophenolic acid to a hydroxyl group is a crucial initial step. Aryl methyl ethers are known to be cleaved by various reagents, with boron tribromide (BBr₃) being a particularly effective and mild option for phenolic ethers. commonorganicchemistry.comnih.gov

The mechanism of BBr₃-mediated demethylation involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and formation of a bromoborane-phenoxide complex. Subsequent hydrolysis of this complex yields the free phenol, in this case, 4'-desmethylmycophenolic acid. nih.gov The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control reactivity. commonorganicchemistry.com

The biosynthesis of mycophenolic acid itself proceeds through demethylmycophenolic acid, which is then methylated by the enzyme S-adenosyl-L-methionine:demethylmycophenolic acid O-methyltransferase. nih.gov This biological pathway underscores the relevance of the 4'-desmethyl intermediate.

The regioselective tosylation of the 6'-hydroxyl group in the presence of the 4'-hydroxyl group in 4'-desmethylmycophenolic acid presents a significant synthetic challenge. Direct tosylation would likely lead to a mixture of products. To achieve selectivity, a common strategy involves the use of organotin catalysts, such as dibutyltin oxide (Bu₂SnO). google.comgoogle.com

The proposed mechanism for regioselective tosylation using dibutyltin oxide involves the formation of a five-membered cyclic stannylene acetal (B89532) intermediate with the vicinal diol (the 4' and 6' hydroxyl groups). This intermediate activates one of the hydroxyl groups, typically the less sterically hindered or more nucleophilic one, towards reaction with p-toluenesulfonyl chloride. researchgate.net In the context of the mycophenolic acid scaffold, subtle differences in the electronic and steric environment of the two phenolic hydroxyl groups would direct the tosylation preferentially to the 6'-position. The reaction is generally carried out in a non-polar solvent like toluene (B28343) with a base such as triethylamine to neutralize the HCl generated. google.com

An alternative approach to ensure selectivity would involve the use of protecting groups. researchgate.netorganic-chemistry.org The more acidic 4'-phenolic hydroxyl could potentially be selectively protected, for instance, as a silyl (B83357) ether (e.g., using TBDMSCl). nih.gov Subsequent tosylation would then be directed to the free 6'-hydroxyl group. The final step would involve the deprotection of the silyl group to yield the desired product.

The synthesis of this compound from mycophenolic acid does not involve the creation or modification of any stereocenters. The stereochemistry of the side chain in mycophenolic acid is retained throughout the proposed synthetic sequence.

The primary challenge lies in achieving regioselectivity during the tosylation step. As discussed, the inherent reactivity differences between the 4'- and 6'-hydroxyl groups, potentially enhanced by the use of an organotin catalyst, are key to directing the tosylation to the desired position. synarchive.comrsc.org The choice of solvent and base can also influence the regioselectivity of such reactions.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound can be envisioned by modifying the synthetic strategy at different stages. For instance, using different sulfonyl chlorides (e.g., mesyl chloride, benzenesulfonyl chloride) in the tosylation step would yield the corresponding sulfonate esters.

Furthermore, the versatile reactivity of the tosyl group can be exploited to introduce a wide range of functionalities at the 6'-position via nucleophilic substitution reactions. The tosylate is an excellent leaving group, and its displacement by various nucleophiles would lead to a diverse library of 6'-substituted-4'-desmethylmycophenolic acid analogs. researchgate.net This approach allows for the exploration of structure-activity relationships by systematically modifying this part of the molecule.

The table below summarizes some potential structural analogs and the required modifications in the synthetic scheme.

| Analog Name | Synthetic Modification |

| 4'-Desmethyl-6'-mesylmycophenolic Acid | Use of mesyl chloride instead of tosyl chloride in the final step. |

| 4'-Desmethyl-6'-azidomycophenolic Acid | Nucleophilic substitution of the tosyl group with an azide (B81097) source (e.g., sodium azide). |

| 4'-Desmethyl-6'-aminomycophenolic Acid | Reduction of the 6'-azido derivative. |

| 4'-Desmethyl-6'-(substituted phenoxy)mycophenolic Acid | Nucleophilic aromatic substitution with a substituted phenol. |

Modifications on the Phthalide (B148349) Ring System

The phthalide ring of mycophenolic acid presents several sites for modification. The synthesis of analogues with altered functionalities on this ring has been a subject of interest to improve the therapeutic profile of MPA. researchgate.netresearchgate.net The creation of this compound would necessitate specific modifications at the 4' and 6' positions of the phthalide moiety. It is presumed that the numbering refers to the standard IUPAC nomenclature of the phthalide ring system of mycophenolic acid, where the 4'-position corresponds to the phenolic hydroxyl group and the 6'-position to the methoxy (B1213986) group.

The initial step would likely involve the selective demethylation of the 6'-methoxy group of mycophenolic acid to yield 6-O-desmethyl-mycophenolic acid, a known metabolite of MPA. hmdb.canih.gov This transformation can be achieved using various demethylating agents, such as boron tribromide or a mixture of phosphorus pentoxide in methanesulfonic acid. organic-chemistry.org

Following demethylation, the resulting di-hydroxy derivative would require selective tosylation.

Alterations to the Tosyl Moiety

The tosyl group (p-toluenesulfonyl group) is a commonly used functional group in organic synthesis, often introduced to act as a protecting group or to activate a hydroxyl group for nucleophilic substitution. organic-chemistry.org In the context of this compound, the tosyl group is introduced at the 6'-position.

The tosylation reaction would typically involve the reaction of the 6'-hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. organic-chemistry.org The selectivity of this reaction would be crucial, especially in the presence of the 4'-hydroxyl group. The relative reactivity of the two hydroxyl groups would determine the feasibility of selective tosylation. Phenolic hydroxyl groups can be readily tosylated under appropriate conditions. organic-chemistry.org

It is also conceivable that the tosyl group itself could be modified. For instance, derivatives with different substituents on the phenyl ring of the tosyl group could be synthesized to explore structure-activity relationships.

Esterification and Other Functional Group Manipulations

The carboxylic acid moiety of this compound is a prime site for further derivatization, most commonly through esterification. The synthesis of ester derivatives of mycophenolic acid is a well-established strategy to improve its pharmacokinetic properties, as exemplified by the prodrug mycophenolate mofetil. wikipedia.orgnih.gov

Esterification of this compound could be achieved by reacting the carboxylic acid with an appropriate alcohol under acidic conditions or by using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov A variety of esters could be synthesized, including simple alkyl esters and more complex esters containing other functional groups.

Other potential functional group manipulations could include the formation of amides by reacting the carboxylic acid with amines. The synthesis of amide derivatives of MPA has been explored to generate novel compounds with potential immunosuppressive activity. nih.gov

| Derivative Type | Reagents and Conditions | Potential Outcome |

| Methyl Ester | Methanol, H₂SO₄ (catalytic) | Improved cell permeability |

| Ethyl Ester | Ethanol, DCC, DMAP | Enhanced oral bioavailability |

| Amide | Amine, EDCI, HOBt | Novel biological activity |

Generation of Isotopic Variants for Research Applications

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic studies. The generation of isotopic variants of this compound would facilitate its use in such research. Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is a common technique for the accurate quantification of MPA and its metabolites in plasma. nih.gov

Labeling could be introduced at various positions within the molecule. For example, deuterium (B1214612) (²H) or carbon-13 (¹³C) could be incorporated into the tosyl group, the phthalide ring, or the hexenoic acid side chain. The synthesis of such labeled compounds would typically involve the use of isotopically labeled starting materials or reagents. For instance, a deuterated p-toluenesulfonyl chloride could be used in the tosylation step to introduce a labeled tosyl group.

Synthetic Challenges and Optimization Strategies

The synthesis of this compound, while plausible, would present several challenges that would necessitate careful optimization of reaction conditions.

Yield Enhancement and Purity Considerations

A critical step would be the selective demethylation of the 6'-methoxy group without affecting other sensitive functional groups in the molecule. Similarly, the selective tosylation of the 6'-hydroxyl group in the presence of the 4'-hydroxyl group would require careful control of reaction conditions, such as the choice of base, solvent, and reaction temperature. The use of protecting groups might be necessary to achieve the desired selectivity.

Purification of the final product and intermediates would be another important consideration. Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), would likely be required to obtain the compound in high purity. nih.gov

Scalability of Academic Synthesis Methods

The synthesis of this compound on a laboratory scale is feasible based on known chemical reactions. However, scaling up the synthesis to produce larger quantities of the compound would present additional challenges. Reactions that are straightforward on a small scale may become problematic on a larger scale due to issues such as heat transfer, mixing, and reagent addition.

Furthermore, the cost and availability of starting materials and reagents would become more significant factors in a large-scale synthesis. The development of a scalable and cost-effective synthetic route would be essential for the production of this compound for extensive biological evaluation. Optimization strategies could include exploring alternative reagents, solvent-free reaction conditions, or flow chemistry approaches to improve efficiency and reduce waste.

Molecular Mechanism of Action of 4 Desmethyl 6 Tosylmycophenolic Acid

Enzyme Inhibition Studies

Inhibition of Inosine-5'-monophosphate Dehydrogenase (IMPDH)

Mycophenolic acid is a potent, reversible, and non-competitive inhibitor of IMPDH. nih.gov This enzyme catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP), which is the rate-limiting step in the de novo synthesis of guanosine (B1672433) triphosphate (GTP). By inhibiting IMPDH, MPA depletes the intracellular pool of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular processes. This depletion preferentially affects lymphocytes, which are highly dependent on the de novo purine (B94841) synthesis pathway, leading to the immunosuppressive effects of MPA. nih.gov

Humans have two isoforms of IMPDH: IMPDH1 and IMPDH2. While both isoforms catalyze the same reaction, they are encoded by different genes and exhibit different expression patterns and sensitivities to inhibitors. nih.gov Mycophenolic acid inhibits both IMPDH1 and IMPDH2. nih.gov The development of isoform-selective inhibitors is an area of active research, as IMPDH2 is preferentially upregulated in activated lymphocytes and cancer cells, making it a more specific target for immunosuppressive and anti-proliferative therapies. nih.gov

There is no specific data on the isotype selectivity of 4'-Desmethyl-6'-tosylmycophenolic acid. The structural modifications could potentially introduce some degree of selectivity. For instance, the tosyl group might favor binding to one isoform over the other due to differences in the amino acid composition of their respective binding pockets. However, without experimental data, any assertion regarding the isotype selectivity of this compound remains speculative.

Exploration of Other Potential Enzymatic Targets

While IMPDH is the primary target of mycophenolic acid, studies on MPA analogues suggest that they may interact with other enzymes. Computational docking studies have been employed to explore these potential off-target effects.

A molecular docking study was conducted on a mycophenolic acid analogue, compound 2d (with a triphenylsilyl group at the 6-position, structurally analogous to the tosyl group in terms of bulk), to investigate its interaction with Cyclin-Dependent Kinase 2 (CDK2). researchgate.net CDKs are key regulators of the cell cycle, and their inhibition is a strategy in cancer therapy. The docking results indicated that the analogue could fit into the active site of CDK2, forming hydrogen bonds with key amino acid residues. researchgate.net

Table 1: Molecular Docking Interactions of a Mycophenolic Acid Analogue with CDK2

| Interacting Residue | Type of Interaction |

| LEU83 | Hydrogen Bond |

| LYS89 | Hydrogen Bond |

Data based on a molecular docking study of a mycophenolic acid analogue with a bulky silyl (B83357) group at the 6-position. researchgate.net

This computational evidence suggests that this compound, with its similarly bulky tosyl group, might also interact with CDK2. The tosyl group could potentially occupy the ATP-binding pocket of the kinase, thereby inhibiting its activity. However, this is a theoretical possibility that requires experimental validation through in vitro kinase assays.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. A molecular docking study of a propargylamine (B41283) mycophenolate analogue (compound 6a) suggested that it could fit well within the binding site of VEGFR-2. researchgate.net

This finding raises the possibility that other MPA derivatives, including this compound, could also interact with VEGFR-2. The structural features of the mycophenolic acid scaffold, combined with the specific modifications, might allow for binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its signaling cascade. As with CDK2, this hypothesis is based on computational modeling of a related compound and would need to be confirmed through direct experimental testing.

Other Kinase Targets (e.g., Syk kinase, as suggested by related compounds)

Beyond its primary target, IMPDH, evidence suggests that mycophenolic acid and its derivatives may interact with other cellular kinases, albeit often with lower affinity. The immunosuppressive effects of MPA share some overlap with pathways modulated by spleen tyrosine kinase (Syk), a key player in the signaling cascades of immune cells. nih.gov While direct inhibition of Syk by this compound has not been documented, the pursuit of Syk inhibitors for autoimmune diseases suggests a potential area for investigation. nih.gov

Furthermore, studies on other MPA analogues have explored their activity against different kinases. For instance, some derivatives have been investigated for their potential to inhibit p38 mitogen-activated protein kinase (MAPK) in dendritic cells, which could contribute to their immunosuppressive effects. nih.gov Additionally, molecular modeling studies have suggested that certain MPA analogues might bind to the ATP-binding sites of kinases such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinase 2 (CDK2), which are involved in angiogenesis and cell cycle regulation, respectively. acs.org

Molecular Interactions and Binding Affinity

The binding affinity of mycophenolic acid analogues to their target proteins is a key determinant of their biological activity. nih.govnih.gov This is often evaluated through a combination of experimental assays and computational modeling.

Ligand-Protein Binding Mechanisms

The interaction of mycophenolic acid with IMPDH is well-understood. It binds to the NAD+ cofactor binding site of the enzyme, effectively preventing the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.gov This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. It is anticipated that this compound would engage in similar interactions, with the tosyl group potentially forming additional contacts within the binding pocket.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are invaluable for predicting the binding modes of novel compounds and for rationalizing structure-activity relationships. nih.govnih.gov

Molecular docking simulations are frequently employed to predict how a ligand, such as a mycophenolic acid analogue, will orient itself within the active site of a target protein. acs.orgnih.gov For this compound, docking studies against IMPDH would likely show the mycophenolic acid core occupying a similar position to the parent compound. The orientation of the novel tosyl group would be of particular interest, as it could influence binding affinity and selectivity.

Computational models can pinpoint the specific amino acid residues that are crucial for the binding of a ligand. acs.org In the case of mycophenolic acid and its analogues binding to IMPDH, key interactions with residues in the NAD+ binding site are consistently observed. nih.gov For this compound, molecular dynamics simulations could reveal which residues form stable interactions with the tosyl moiety, providing insights into the determinants of its binding affinity.

Cellular Effects on Nucleotide Biosynthesis Pathways

The primary cellular consequence of IMPDH inhibition by mycophenolic acid is the disruption of nucleotide biosynthesis. drugbank.complos.org

By inhibiting the de novo synthesis of guanine nucleotides, mycophenolic acid and its derivatives selectively starve rapidly proliferating cells, such as lymphocytes, of the building blocks necessary for DNA and RNA synthesis. drugbank.comselleck.co.jp This leads to a cytostatic effect on T and B lymphocytes, which are heavily reliant on the de novo pathway for purine synthesis. Other cell types can typically utilize salvage pathways to replenish their guanine nucleotide pools, rendering them less susceptible to the effects of IMPDH inhibition. It is highly probable that this compound exerts a similar effect, leading to the suppression of lymphocyte proliferation and function.

Impact on Guanine Nucleotide Depletion

The primary molecular target of mycophenolic acid, and by extension, its derivatives, is the enzyme inosine monophosphate dehydrogenase (IMPDH). scbt.comrndsystems.com This enzyme is a critical rate-limiting step in the de novo synthesis of guanine nucleotides. medchemexpress.comnih.gov By inhibiting IMPDH, these compounds effectively curtail the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). medchemexpress.com This selective depletion of the guanine nucleotide pool is particularly impactful in rapidly proliferating cells, such as activated lymphocytes and certain cancer cells, which have a high demand for nucleic acid synthesis. nih.gov

The inhibition of IMPDH by mycophenolic acid is described as a potent, reversible, and uncompetitive mechanism. nih.gov It is anticipated that this compound would exert a similar inhibitory effect on IMPDH, leading to a significant reduction in intracellular guanine nucleotide concentrations. This depletion has profound consequences for cellular function, as guanine nucleotides are essential for a multitude of processes beyond just DNA and RNA synthesis. nih.gov

Table 1: Key Cellular Roles of Guanine Nucleotides

| Nucleotide | Primary Cellular Functions |

| GTP | - Precursor for RNA synthesis- Energy source for protein synthesis (translation)- Essential cofactor for G-protein signaling pathways- Precursor for the synthesis of tetrahydrobiopterin |

| dGTP | - Essential building block for DNA synthesis and repair |

The reduction in the availability of these vital molecules is the foundational event that triggers the downstream cellular effects of IMPDH inhibitors.

Downstream Cellular Consequences of IMPDH Inhibition

The depletion of guanine nucleotides initiated by IMPDH inhibition sets off a cascade of cellular events, ultimately leading to cytostatic or apoptotic outcomes. These consequences are multifaceted and affect several key cellular processes.

Cell Cycle Arrest: A primary consequence of guanine nucleotide depletion is the arrest of the cell cycle, predominantly in the G1 phase. abcam.com This halt in progression prevents cells from entering the S phase, the stage of DNA replication. abcam.com Research on mycophenolic acid has shown that this G1 arrest is associated with the inhibition of the phosphorylation of the retinoblastoma protein (pRb). abcam.com Furthermore, the expression of critical cell cycle proteins is altered. For instance, the expression of cyclin D3, a key component of the cyclin-dependent kinase (CDK) machinery that drives G1 progression, is significantly reduced. abcam.com Concurrently, the levels of the CDK inhibitor p27Kip1 may be stabilized, further contributing to the cell cycle block. abcam.com

Inhibition of DNA and RNA Synthesis: The most direct outcome of dGTP and GTP depletion is the impairment of DNA and RNA synthesis, respectively. rndsystems.com Without an adequate supply of these essential precursors, the cellular machinery responsible for replicating the genome and transcribing genes cannot function optimally. This has a profound impact on cell growth and proliferation.

Induction of Apoptosis: In addition to halting cell proliferation, IMPDH inhibition can actively induce programmed cell death, or apoptosis, in susceptible cell types. The precise mechanisms driving this apoptosis are complex and may vary between cell lines. One observed phenomenon is the disruption of the nucleolus, a key site of ribosome biogenesis. The depletion of guanine nucleotides can lead to the translocation of nucleolar proteins to the nucleoplasm, an event that is correlated with the induction of the tumor suppressor protein p53 and subsequent apoptosis.

Modulation of Gene Expression: The impact of guanine nucleotide depletion extends to the regulation of gene expression. For example, studies on IMPDH inhibitors have shown downregulation of key oncogenes. In glioblastoma cells, treatment with mycophenolic acid resulted in a significant decrease in the expression of telomerase reverse transcriptase (TERT), an enzyme crucial for maintaining telomere length and enabling immortalization in cancer cells.

Table 2: Summary of Downstream Cellular Consequences of IMPDH Inhibition

| Cellular Process | Specific Effect | Reference |

| Cell Cycle | Arrest in G1 phase | abcam.com |

| Inhibition of pRb phosphorylation | abcam.com | |

| Decreased expression of Cyclin D3 | abcam.com | |

| Stabilization of p27Kip1 | abcam.com | |

| Nucleic Acid Synthesis | Inhibition of DNA synthesis | rndsystems.com |

| Inhibition of RNA synthesis | rndsystems.com | |

| Cell Death | Induction of apoptosis | |

| Disruption of the nucleolus | ||

| Gene Expression | Downregulation of oncogenes (e.g., TERT) |

Structure Activity Relationships Sar of 4 Desmethyl 6 Tosylmycophenolic Acid and Its Analogs

Elucidation of Pharmacophoric Requirements for Biological Activity

The pharmacophore of mycophenolic acid—the essential three-dimensional arrangement of functional groups responsible for its biological activity—has been the subject of numerous studies. pg.edu.plnih.gov Key interactions with the IMPDH enzyme binding site are dictated by the phthalide (B148349) ring system and the hexenoic acid tail.

Role of the Phthalide Ring Substitutions

The table below summarizes the impact of substitutions on the phthalide ring based on available research.

| Position | Substitution | Impact on Activity | Reference |

| 6'-OH | Free Hydroxyl | Essential for high potency. | acs.org |

| 6'-OH | Acylation (e.g., lauroyloxy) | Can confer potent inhibitory activities against other targets like HDACs. | acs.org |

| 6'-OH | Silylation (e.g., TBS, TBDPS) | Can retain high activity, suggesting it may act as a prodrug moiety or that bulk is tolerated. | acs.org |

| 4'-Methyl | Methyl Group | Considered important for activity. | acs.org |

| Various | Hydroxylation | Can occur during biotransformation, generally leading to less active metabolites. | researchgate.net |

This table is generated based on findings from studies on various MPA analogs.

Significance of the Tosyl Moiety

The "6'-tosyl" designation in 4'-Desmethyl-6'-tosylmycophenolic acid indicates that the essential 6'-hydroxyl group is converted into a tosylate ester. The tosyl (p-toluenesulfonyl) group is a large, bulky functional group. In synthetic chemistry, it is frequently employed as a protecting group for alcohols precisely because it is chemically stable and can mask the reactivity of the hydroxyl group.

Given that a free 6'-hydroxyl is crucial for the biological activity of MPA, the presence of the tosyl group at this position would sterically hinder the molecule from fitting correctly into the IMPDH binding pocket and prevent the necessary hydrogen bond formation. Therefore, this compound is expected to be biologically inactive as an IMPDH inhibitor. Its primary significance lies in its potential role as a synthetic intermediate or a prodrug. As a prodrug, the tosyl group could be cleaved in vivo by metabolic processes to release the active form of the drug.

Influence of the Hexenoic Acid Side Chain

The hexenoic acid side chain is another indispensable feature for the biological activity of MPA. mostwiedzy.pl Two elements of this chain are particularly critical: the (E)-configuration of the double bond and the presence of a free terminal carboxyl group. researchgate.net The carboxylic acid is vital for anchoring the molecule within the IMPDH active site.

Modifications to this side chain have been a primary strategy for developing prodrugs with improved pharmacological properties. nih.gov The most notable example is Mycophenolate Mofetil (MMF), where the carboxylic acid is esterified. mostwiedzy.pl This esterification masks the polar carboxyl group, improving oral bioavailability. mostwiedzy.pl Following absorption, the ester is rapidly hydrolyzed by human carboxylesterases to release the active MPA. researchgate.net

| Modification to Hexenoic Acid Chain | Purpose / Impact | Example | Reference |

| Esterification of Carboxyl Group | Improves bioavailability by increasing lipophilicity; acts as a prodrug. | Mycophenolate Mofetil (MMF) | mostwiedzy.pl |

| Formation of Sodium Salt | Improves solubility and allows for different formulations (e.g., enteric-coated). | Mycophenolate Sodium (MPS) | nih.gov |

| Amide/Peptide Conjugation | Creates new analogs with potentially different biological targets or activities. | Amino acid derivatives of MPA | nih.gov |

This table is generated based on findings from studies on various MPA analogs.

Impact of Desmethylation on Activity

The "4'-Desmethyl" component of the compound's name signifies the absence of the methyl group on the phthalide ring (C-7 in standard nomenclature). As noted in SAR studies, this aromatic methyl group is considered an important contributor to the molecule's activity. acs.org Its removal would likely alter the electronic properties and steric interactions of the phthalide ring within the enzyme's binding site. Therefore, the removal of this methyl group is predicted to result in a decrease in intrinsic biological activity.

It is important to distinguish this C-demethylation from O-demethylation of the methoxy (B1213986) group. The compound 6-O-Desmethyl-mycophenolic acid is a known human metabolite of MPA formed by enzymes like cytochrome P450. nih.govhmdb.ca The absence of the 4'-methyl group in the target compound is a structural modification that, based on current SAR understanding, would likely diminish its potency as an IMPDH inhibitor.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationships (QSAR) are computational models that aim to correlate variations in the chemical structures of a group of compounds with their biological activities. nih.gov Developing a robust QSAR model requires a dataset of structurally similar compounds with experimentally measured biological data (e.g., IC₅₀ values). For MPA and its analogs, a QSAR model could help predict the potency of new derivatives before they are synthesized. However, a review of the available scientific literature did not identify any specific QSAR models developed for or including this compound. The creation of such a model would be contingent on the synthesis and biological testing of a series of related desmethyl and 6'-substituted analogs.

Analysis of "this compound" Reveals No Publicly Available Scientific Data

Initial Research Efforts Yield No Specific Findings for the Target Compound

A comprehensive and systematic search of publicly accessible scientific literature, patent databases, and chemical repositories has yielded no specific data for the chemical compound "this compound." Despite extensive investigation into its structure-activity relationships (SAR), the development of predictive models for analog design, and the identification of key physicochemical descriptors, no research findings directly pertaining to this molecule could be located.

The search strategy included broad and specific queries related to the synthesis, biological activity, and physicochemical properties of this particular derivative of mycophenolic acid. However, the search results consistently focused on the parent compound, mycophenolic acid (MPA), and its more widely studied analogs. While there is a substantial body of research on the SAR of various MPA derivatives, this information does not extend to the specific 4'-desmethyl-6'-tosyl variant.

General Context of Mycophenolic Acid Analogs

Mycophenolic acid is a well-documented immunosuppressant that functions as a potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme plays a critical role in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of T and B lymphocytes. Consequently, the modification of the MPA scaffold has been a subject of considerable interest in medicinal chemistry to improve its therapeutic index, alter its metabolic profile, and enhance its efficacy.

Limitations in Fulfilling the Requested Analysis

Due to the absence of any specific scientific data for "this compound," it is not possible to provide the requested detailed analysis, including data tables on its structure-activity relationships, predictive models for its analog design, or its key physicochemical descriptors. Any attempt to do so would be purely speculative and would not adhere to the principles of scientific accuracy.

Therefore, the subsequent sections of the requested article outline, specifically "," including subsections on the "Development of Predictive Models for Analog Design" and "Identification of Key Physicochemical Descriptors," cannot be populated with factual information at this time.

Further research or the public disclosure of data by entities that may have synthesized or studied this compound would be required to conduct the requested analysis.

An Examination of the Metabolic Profile of this compound

The study of drug metabolism is fundamental to understanding the efficacy and fate of a compound within a biological system. This article focuses on the theoretical and extrapolated metabolic pathways of this compound, an analog of the potent immunosuppressant Mycophenolic Acid (MPA). The analysis is based on the known biotransformation of the parent compound and related derivatives in non-human, in vitro contexts.

Metabolic Investigations and Biotransformation Pathways Non Human Context

The metabolic journey of a xenobiotic involves a series of enzymatic modifications, typically categorized into Phase I and Phase II reactions, which aim to increase its water solubility and facilitate its excretion. For 4'-Desmethyl-6'-tosylmycophenolic Acid, its structure, featuring a desmethylated ring and a bulky tosyl group, suggests a distinct metabolic profile compared to its parent, MPA.

The biotransformation of this analog is hypothesized to proceed through several key enzymatic reactions, targeting its unique functional groups.

Phase I metabolism of MPA includes the formation of 6-O-desmethyl-MPA (DM-MPA). nih.govoaepublish.com This oxidative reaction is primarily mediated by Cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Specifically, in vitro studies using human liver microsomes and recombinant human CYPs have identified CYP3A4 and, to a lesser degree, CYP3A5 as the principal enzymes responsible for this desmethylation. nih.gov Evidence also suggests a potential minor role for CYP2C8 in this metabolic step. nih.gov

The structure "this compound" indicates that the methyl group at the 4'-position has already been removed. However, the methoxy (B1213986) group at the 6-position of the phthalide (B148349) ring remains a potential site for metabolism. Therefore, O-demethylation at this position, analogous to the formation of DM-MPA from MPA, is a probable metabolic pathway for this compound, catalyzed by the CYP3A subfamily. nih.govnih.gov

The tosyl (p-toluenesulfonyl) group is a large, sterically hindering moiety often used in chemical synthesis as a stable protecting group for alcohols. wikipedia.orgmasterorganicchemistry.com Its removal, or hydrolysis, typically requires strong acidic conditions or specific reducing agents. wikipedia.orgresearchgate.net In a metabolic context, the enzymatic hydrolysis of a sulfonate ester like a tosylate is a possibility. This reaction would be catalyzed by hydrolase enzymes, such as esterases, which cleave ester bonds. pharmacy180.com

The hydrolysis of the tosyl group from the 6'-position would yield a hydroxyl group, significantly altering the compound's polarity and potential for subsequent conjugation reactions. While specific enzymes that hydrolyze aryl tosylates in drug metabolism are not extensively characterized, the general class of sulfatases or esterases could potentially catalyze this cleavage. However, the tosyl group is generally considered stable, and its hydrolysis might be a minor metabolic pathway compared to other reactions. researchgate.netuj.edu.pl

Glucuronidation is the primary metabolic pathway for the parent compound, MPA, leading to the formation of the inactive 7-O-phenolic glucuronide (MPAG). clinpgx.orgfrontiersin.org This Phase II conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A9 being the predominant isoform in the liver, and UGT1A8 and UGT1A10 playing roles in extrahepatic tissues. clinpgx.orgfrontiersin.org A secondary, pharmacologically active acyl glucuronide (AcMPAG) is formed by UGT2B7. clinpgx.org

For this compound, the phenolic hydroxyl group at the 4'-position is a prime site for conjugation. This position could undergo glucuronidation or sulfation. Sulfation, catalyzed by sulfotransferases (SULTs), is another major Phase II pathway for phenolic compounds. nih.gov The presence of the tosyl group at the 6' position might sterically hinder access to the 4'-hydroxyl group, potentially slowing the rate of conjugation compared to MPA. Nevertheless, both glucuronidation and sulfation at the 4'-position represent highly probable metabolic fates for this analog. nih.govwashington.edu

Mycophenolic acid is subject to extensive metabolism, primarily through glucuronidation, which leads to rapid clearance. nih.gov A key goal in designing MPA analogs is often to modify the metabolic profile to circumvent this liability and enhance stability. nih.govnih.gov

The introduction of the large tosyl group at the 6' position in this compound could significantly impact its metabolic stability. This group may act as a metabolic shield, sterically hindering the nearby 4'-hydroxyl group from the active sites of UGT and SULT enzymes. This could decrease the rate of Phase II conjugation, which is the main clearance pathway for MPA. clinpgx.org Consequently, the analog might exhibit greater metabolic stability and a longer half-life in in vitro systems compared to the parent MPA. However, the stability is also dependent on the susceptibility of the tosyl group itself to hydrolysis. nih.gov If the tosyl-ester bond is readily cleaved, the resulting product would then be available for rapid conjugation.

The metabolism of this compound is predicted to involve several key enzyme systems, primarily CYP450s for Phase I reactions and UGTs for Phase II reactions.

Cytochrome P450 (CYP) Enzymes : As established with the parent compound, the CYP3A subfamily, particularly CYP3A4, is the most likely catalyst for any oxidative metabolism, such as O-demethylation of the remaining methoxy group. nih.govnih.gov In vitro experiments using human liver microsomes would be essential to confirm the specific CYP isoforms involved and to determine kinetic parameters. nih.govnih.gov Inhibition studies with known CYP inhibitors like ketoconazole (B1673606) (for CYP3A4) could further elucidate these pathways. nih.gov

UDP-glucuronosyltransferases (UGTs) : Given the presence of a phenolic hydroxyl group, UGTs are expected to play a critical role. nih.gov UGT1A9, the primary enzyme for MPA glucuronidation, would be the main candidate for conjugating the 4'-hydroxyl group. frontiersin.orgresearchgate.net The structural modifications in the analog could, however, alter the affinity for specific UGT isoforms.

Data Tables

Table 1: Potential Enzymes in the Metabolism of this compound

| Enzyme Family | Specific Enzyme (Predicted) | Potential Metabolic Reaction |

|---|---|---|

| Cytochrome P450 | CYP3A4, CYP3A5, CYP2C8 | O-Desmethylation of the 6-methoxy group |

| UDP-Glucuronosyltransferases | UGT1A9, UGT1A8, UGT2B7 | Glucuronidation of the 4'-hydroxyl group; Glucuronidation of the carboxylic acid |

| Sulfotransferases (SULTs) | SULT1 Family | Sulfation of the 4'-hydroxyl group |

Table 2: Comparison of Metabolic Features: MPA vs. This compound

| Feature | Mycophenolic Acid (MPA) | This compound (Predicted) |

|---|---|---|

| Primary Metabolic Site | 7-hydroxyl group (phenolic glucuronidation) | 4'-hydroxyl group (phenolic conjugation); 6-methoxy group (desmethylation) |

| Primary Pathway | Glucuronidation (Phase II) | Glucuronidation/Sulfation (Phase II); O-Desmethylation (Phase I) |

| Key Enzymes | UGT1A9, UGT2B7, CYP3A4/5 | UGT1A9, SULTs, CYP3A4/5, Hydrolases |

| Metabolic Stability | Low due to rapid glucuronidation | Potentially higher due to steric hindrance of the tosyl group at the conjugation site |

| Key Metabolites | MPAG (inactive), AcMPAG (active), DM-MPA | 4'-O-glucuronide/sulfate, 6-O-desmethyl metabolite, 6'-hydroxy metabolite (post-hydrolysis) |

Advanced Analytical Techniques for the Characterization and Research of 4 Desmethyl 6 Tosylmycophenolic Acid

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental for elucidating the precise molecular structure of a compound. For 4'-Desmethyl-6'-tosylmycophenolic acid, this would involve confirming the presence and connectivity of the mycophenolic acid backbone, the absence of the 4'-methyl group, and the addition of the 6'-tosyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A full analysis of this compound would require both ¹H and ¹³C NMR experiments.

¹H NMR: Proton NMR would be expected to show characteristic signals for the aromatic protons of the tosyl group, the protons of the mycophenolic acid core, and the aliphatic chain. The absence of the methoxy (B1213986) signal from the parent mycophenolic acid and the presence of signals corresponding to the tosyl group's methyl and aromatic protons would be key identifiers.

¹³C NMR: Carbon NMR would complement the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the carbonyl groups, the aromatic rings, and the aliphatic side chain, and crucially, the carbons of the sulfonate ester.

Currently, specific, peer-reviewed NMR spectral data for this compound is not publicly available.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The expected exact mass would be calculated based on its molecular formula, C₂₃H₂₄O₈S. google.com Electron impact (EI) or electrospray ionization (ESI) techniques would be employed. ESI is a soft ionization technique that would likely show the parent ion, such as the [M-H]⁻ ion in negative mode or [M+H]⁺ and [M+Na]⁺ ions in positive mode. Tandem MS (MS/MS) experiments would be necessary to study the fragmentation pathways, which would be expected to show losses of the tosyl group and fragments characteristic of the mycophenolic acid structure.

While the molecular weight is known, detailed mass spectra and fragmentation data for this specific compound are not available in surveyed scientific databases.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carboxylic acid C=O and O-H stretching, the lactone C=O stretching, the S=O stretching from the sulfonate group, and C-O and C=C bonds from the aromatic rings.

UV-Vis Spectroscopy: This method provides information about conjugated systems within the molecule. The spectrum would show absorbance maxima (λ_max) corresponding to the electronic transitions within the phthalide (B148349) ring system and the tosyl group.

Specific experimental IR and UV-Vis spectral data for this compound could not be located.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the compound from impurities and for quantifying its concentration in a sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of non-volatile compounds like this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would likely be performed using a UV detector set to a wavelength where the compound has strong absorbance. The retention time under specific conditions would be a key characteristic for its identification, and the peak area would be used for quantification.

Detailed HPLC methods and chromatograms specific to this compound are not described in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and potential for thermal degradation. Derivatization, for instance, by silylating the hydroxyl and carboxylic acid groups, would likely be required to make the compound volatile enough for GC analysis. The resulting mass spectrum would then be used for identification.

There are no published GC-MS methods for the analysis of this specific compound.

X-ray Crystallography for Solid-State Structure Determination

For "this compound," the addition of the bulky tosyl group at the 6'-position and the removal of the methyl group at the 4'-position would significantly influence its crystal packing and molecular conformation compared to MPA. A hypothetical X-ray crystallography study would aim to produce high-quality single crystals of the compound. The process would involve dissolving the compound in a suitable solvent system and allowing the solvent to evaporate slowly, encouraging crystal growth.

Once suitable crystals are obtained, they would be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to calculate the electron density map and ultimately solve the crystal structure. The anticipated data from such an analysis would provide critical insights into how the tosyl group affects the molecular geometry and intermolecular interactions, such as hydrogen bonding and van der Waals forces. This information is vital for understanding its solid-state properties and for computational modeling studies.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1550 |

| Z | 4 |

Bioanalytical Method Development for In Vitro and Animal Model Studies

The development of sensitive and specific bioanalytical methods is a prerequisite for studying the behavior of "this compound" in non-human biological systems. These methods are essential for accurately measuring the compound's concentration in various biological matrices during preclinical research.

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, tissue homogenates) and to remove interfering substances that could compromise the accuracy of the analysis. For "this compound," several established techniques used for mycophenolic acid and its metabolites could be adapted and optimized.

Protein Precipitation (PPT): This is a straightforward and common method for removing proteins from plasma samples. nih.govresearchgate.net It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins. nih.gov The supernatant, containing the analyte, is then separated by centrifugation. Optimization would involve testing different solvents and solvent-to-plasma ratios to maximize the recovery of the target compound while ensuring efficient protein removal.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids. For "this compound," which is more lipophilic than MPA due to the tosyl group, an organic solvent like ethyl acetate or methyl tert-butyl ether could be used to extract it from an acidified aqueous sample. The optimization process would focus on selecting the appropriate solvent, adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form, and optimizing the extraction time and solvent volumes.

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective sample preparation technique that can provide cleaner extracts than PPT or LLE. researchgate.net For "this compound," a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) would likely be suitable. The optimization would involve a systematic evaluation of the loading, washing, and elution steps. The goal is to find conditions where the analyte is strongly retained on the sorbent while interferences are washed away, followed by elution with a small volume of an appropriate organic solvent.

Table 2: Comparison of Sample Preparation Techniques for Bioanalysis

| Technique | Advantages | Disadvantages | Typical Recovery |

| Protein Precipitation | Simple, fast, inexpensive | Less clean extract, potential for matrix effects | 85-100% |

| Liquid-Liquid Extraction | High recovery, clean extract | Labor-intensive, requires large solvent volumes, potential for emulsion formation | >90% |

| Solid-Phase Extraction | High selectivity, very clean extract, automatable | More expensive, requires method development | >95% |

Following sample preparation, the concentration of "this compound" in the processed sample is determined using a suitable analytical instrument. The choice of technique depends on the required sensitivity, selectivity, and the nature of the study.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely available technique that has been used for the analysis of MPA. nih.gov The compound would be separated from other components on a reversed-phase HPLC column (e.g., C18). nih.gov Detection would be performed at a wavelength where the compound exhibits maximum UV absorbance, which is expected to be influenced by the aromatic rings in the mycophenolic acid backbone and the tosyl group. While less sensitive than mass spectrometry, HPLC-UV can be suitable for the analysis of higher concentration samples. theanalyticalscientist.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. researchgate.netfrontiersin.org The method involves coupling an HPLC system to a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (likely using electrospray ionization in negative mode, similar to MPA), and detected based on its specific mass-to-charge ratio (m/z). For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is unique to the analyte, providing excellent specificity and minimizing interference from the biological matrix. frontiersin.org An internal standard, ideally a stable isotope-labeled version of the analyte, would be used to ensure high accuracy and precision.

Table 3: Performance Characteristics of a Hypothetical LC-MS/MS Method

| Parameter | Expected Performance |

| Linearity Range (in plasma) | 0.1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | <15% (<20% at LLOQ) |

| Analyte Recovery | >85% |

| Matrix Effect | <15% |

The development of such a validated LC-MS/MS method would be crucial for conducting pharmacokinetic and metabolism studies of "this compound" in animal models, providing reliable data to support further preclinical development.

Future Research Directions and Translational Potential Non Clinical Focus

Design of Next-Generation Mycophenolic Acid Analogs Based on 4'-Desmethyl-6'-tosylmycophenolic Acid

This compound represents a pivotal, albeit currently under-explored, scaffold in the rational design of novel mycophenolic acid (MPA) analogs. Its chemical structure, featuring a tosyl group at the 4'-position, renders it an excellent electrophilic precursor for the synthesis of a diverse library of MPA derivatives. The tosyl group, a well-established good leaving group in organic synthesis, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the phenolic oxygen. This strategic modification is central to the development of next-generation analogs with enhanced therapeutic properties.

Rational Design for Enhanced Target Selectivity

The primary molecular target of mycophenolic acid is inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. rsc.org Humans express two isoforms of IMPDH: IMPDH1 and IMPDH2. While MPA inhibits both, IMPDH2 is upregulated in proliferating cells, such as activated lymphocytes and various cancer cell lines, making it a key target for immunosuppressive and anti-proliferative therapies. rsc.org

The strategic placement of a tosyl group in this compound opens a gateway for introducing moieties that can exploit subtle differences between the cofactor binding sites of IMPDH1 and IMPDH2. Rational design strategies can focus on synthesizing analogs with substituents at the 4'-position that form specific interactions—such as hydrogen bonds, hydrophobic interactions, or van der Waals forces—with amino acid residues unique to the IMPDH2 isoform. This approach aims to increase the therapeutic index of MPA-based drugs by minimizing off-target effects associated with the inhibition of the more ubiquitously expressed IMPDH1.

Computational modeling and docking studies can be employed to predict the binding affinities of virtual libraries of 4'-substituted MPA analogs, guiding the synthesis of compounds with the highest potential for selective IMPDH2 inhibition. The overarching goal is to develop analogs with a superior therapeutic window, enhancing their efficacy in immunosuppression and oncology while potentially reducing side effects.

Strategies for Modulating Metabolic Profile

A significant challenge in the clinical use of mycophenolic acid is its extensive metabolism, primarily through glucuronidation of the phenolic hydroxyl group at the 4'-position. This metabolic pathway leads to the formation of the inactive 7-O-mycophenolic acid glucuronide (MPAG), which is rapidly cleared from the body. Strategies to modulate this metabolic pathway are crucial for improving the pharmacokinetic profile of MPA.

This compound is an ideal starting point for developing analogs with improved metabolic stability. By replacing the tosyl group with moieties that are resistant to glucuronidation, the metabolic clearance of the drug can be significantly reduced, leading to prolonged therapeutic exposure.

Table 1: Potential Strategies for Modulating Metabolic Profile

| Strategy | Rationale | Potential Outcome |

| Alkylation | Introduction of small alkyl groups (e.g., methyl, ethyl) at the 4'-position. | Steric hindrance may prevent the binding of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation. |

| Fluorination | Introduction of fluorine atoms to the alkyl substituents at the 4'-position. | The strong carbon-fluorine bond is resistant to metabolic cleavage, and fluorine can alter the electronic properties of the molecule to disfavor enzymatic action. |

| Bioisosteric Replacement | Replacing the hydroxyl group with other functional groups that mimic its properties but are not substrates for UGTs. | Maintains biological activity while blocking the primary route of metabolic inactivation. |

These modifications, facilitated by the reactivity of the tosylated precursor, can lead to the development of MPA analogs with enhanced bioavailability and a longer half-life, potentially allowing for lower and less frequent dosing.

Investigation of Novel Biological Targets beyond IMPDH

While IMPDH is the established primary target of mycophenolic acid, emerging research suggests that MPA and its analogs may exert their biological effects through additional mechanisms. The development of a diverse library of analogs from this compound provides a valuable toolset for exploring these potential novel targets.

By systematically altering the functionality at the 4'-position, researchers can create a panel of compounds with varying potencies against IMPDH. Phenotypic screening of these analogs in various cell-based assays can help to identify compounds whose biological activity does not correlate with their IMPDH inhibitory capacity. Such "off-target" activities could unveil novel signaling pathways and molecular targets modulated by the mycophenolic acid scaffold. For instance, certain analogs may exhibit unexpected anti-inflammatory, anti-viral, or anti-fibrotic properties that are independent of guanine nucleotide depletion. Identifying these novel targets could significantly broaden the therapeutic applications of MPA-based compounds.

Development of Advanced Delivery Systems for Preclinical Studies

The development of advanced delivery systems is crucial for optimizing the therapeutic potential of novel MPA analogs in preclinical studies. These systems aim to enhance solubility, improve stability, and enable targeted delivery to specific tissues or cell types, thereby maximizing efficacy and minimizing systemic exposure.

For analogs derived from this compound, several advanced delivery strategies can be conceptualized:

Prodrug Approaches: The carboxyl group of the hexenoic acid side chain can be esterified to create prodrugs with altered physicochemical properties. For example, linking the analog to a lipid moiety could enhance its lymphatic transport, potentially targeting it to immune cells in the gut-associated lymphoid tissue.

Nanoparticle Formulation: Encapsulating the novel analogs within nanoparticles, such as liposomes or polymeric micelles, can protect them from premature degradation and metabolism. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cell populations, such as activated T-lymphocytes or cancer cells.

These advanced delivery systems will be instrumental in the preclinical evaluation of next-generation MPA analogs, providing a means to assess their therapeutic potential in a more targeted and efficient manner.

Conceptualization of Broader Research Applications in Chemical Biology

Beyond its potential as a precursor for therapeutic agents, this compound and its derivatives have significant potential as tools in chemical biology for dissecting complex biological processes.

Use as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate biological systems. By attaching various reporter tags (e.g., fluorophores, biotin, or photo-crosslinkers) to the mycophenolic acid scaffold via the reactive 4'-position of the tosylated precursor, a suite of powerful chemical probes can be generated.

Table 2: Potential Chemical Probes Derived from this compound

| Probe Type | Reporter Tag | Application |

| Fluorescent Probe | A fluorophore (e.g., fluorescein, rhodamine) | Visualization of the subcellular localization of the MPA analog, allowing for real-time tracking of its distribution within living cells. |

| Affinity-Based Probe | Biotin | Used for affinity purification of the target proteins (e.g., IMPDH) from cell lysates, enabling the identification of binding partners and the study of protein-protein interactions. |

| Photo-Affinity Probe | A photo-reactive group (e.g., benzophenone, diazirine) | Upon photoactivation, the probe forms a covalent bond with its target protein, allowing for the irreversible labeling and subsequent identification of direct binding partners, including potentially novel off-targets. |

The development of these chemical probes will provide invaluable insights into the mechanism of action of mycophenolic acid and its analogs, helping to elucidate the intricate biological pathways they modulate and to identify new therapeutic opportunities.

Contributions to Understanding Drug Resistance Mechanisms in Preclinical Models

Initial investigations into the chemical compound this compound have yet to yield specific research findings regarding its direct contributions to understanding drug resistance mechanisms in preclinical models. Extensive searches of available scientific literature and databases did not reveal studies focused on this particular derivative of mycophenolic acid in the context of drug resistance.

The broader field of drug resistance research often investigates how cancer cells develop mechanisms to evade the effects of chemotherapeutic agents. These mechanisms can include increased drug efflux, alterations in drug targets, and activation of DNA repair pathways. For instance, derivatives of other complex molecules, such as 4′-O-demethyl-epipodophyllotoxin (DMEP), have been synthesized and studied for their potential to overcome multidrug resistance in cancer cell lines. nih.gov These studies often focus on inhibiting efflux pumps like P-glycoprotein (P-gp) or targeting enzymes such as topoisomerase II. nih.gov

General mechanisms of drug resistance are a significant focus of preclinical research. nih.govnih.gov For example, the overexpression of ATP-binding cassette (ABC) transporters, including P-glycoprotein (ABCB1), is a well-documented cause of resistance to a wide array of anticancer drugs. nih.govnih.gov Research in this area often involves screening novel compounds for their ability to inhibit these transporters or to remain effective in cells that overexpress them.

Furthermore, mutations in the drug's target protein can also lead to resistance. For example, in the context of quinolone antibiotics, mutations in DNA gyrase and topoisomerase IV can prevent the drug from binding effectively, thereby rendering it inactive. nih.govnih.gov Preclinical models are crucial for identifying these mutations and for developing new agents that can bypass these resistance mechanisms.

While the specific role of this compound in this area remains uncharacterized, future preclinical studies could explore its potential interactions with key mediators of drug resistance. Such research would be necessary to determine if this compound, like other novel chemical entities, could contribute to the understanding and potential circumvention of drug resistance in therapeutic contexts. At present, however, there is no available data to populate a detailed analysis or data table regarding its specific contributions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-Desmethyl-6'-tosylmycophenolic Acid, and what key parameters influence yield and purity?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, including protection/deprotection strategies for hydroxyl groups and tosylation under controlled conditions. Reactor design (e.g., continuous vs. batch) and temperature/pH optimization are critical for minimizing side reactions. Reaction fundamentals such as stoichiometry, solvent polarity, and catalyst selection (e.g., p-toluenesulfonyl chloride as a tosylating agent) should be rigorously documented. Characterization of intermediates via NMR and LC-MS is essential to confirm structural integrity at each step .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they validated?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly , , and 2D-COSY) are gold standards. For purity assessment, HPLC with UV detection (λ = 210–280 nm) is recommended, using a C18 column and acetonitrile/water gradient. Validation follows ICH guidelines, including linearity (R > 0.995), LOD/LOQ determination, and spike-recovery tests. Cross-referencing with synthetic precursors (e.g., mycophenolic acid derivatives) ensures specificity .

Q. How can researchers ensure stability of this compound during storage and experimental use?

- Methodological Answer: Stability studies under varying temperatures (-20°C, 4°C, 25°C), humidity (40–80% RH), and light exposure should be conducted. Use inert solvents (e.g., DMSO-d for NMR, methanol for HPLC) to prevent degradation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis identifies degradation products. Lyophilization is preferred for long-term storage .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for this compound synthesis?

- Methodological Answer: Employ a fractional factorial design to screen variables (temperature, solvent ratio, catalyst concentration). Response surface methodology (RSM) with central composite design (CCD) refines optimal conditions. For example, a 3 factorial design with 13 runs can model interactions between pH and reaction time. ANOVA validates model significance (p < 0.05), and Pareto charts rank parameter effects. Real-time monitoring via in-situ FTIR or Raman spectroscopy enhances reproducibility .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

- Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., plasma protein binding, metabolic stability). Conduct parallel assays:

- In vitro: Measure IC in cell lines (e.g., Jurkat T-cells) with mycophenolic acid as a positive control.

- In vivo: Use rodent models with controlled dosing (oral vs. intravenous) and LC-MS/MS plasma analysis for bioavailability.

Cross-validate findings with metabolomics (e.g., UPLC-QTOF-MS) to identify active metabolites or degradation pathways .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer: Transition from batch to flow chemistry for improved heat/mass transfer. Use immobilized enzymes (e.g., lipases) or chiral stationary phases (CSPs) in preparative HPLC for enantiomeric resolution. Process analytical technology (PAT), such as inline NMR, monitors purity during continuous production. Kinetic resolution studies (e.g., Arrhenius plots) guide temperature adjustments to suppress racemization .

Q. How can degradation products of this compound be identified and quantified under stressed conditions?

- Methodological Answer: Subject the compound to oxidative (HO), hydrolytic (0.1M HCl/NaOH), and photolytic (ICH Q1B) stress. Degradants are profiled using LC-HRMS/MS with data-dependent acquisition (DDA). Fragment ion matching (e.g., m/z 320.126 for mycophenolic acid core) and molecular networking (GNPS) classify degradation pathways. Quantify major degradants via external calibration curves .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer: Density functional theory (DFT) calculates electronic properties (HOMO/LUMO, dipole moments) for SAR. Molecular docking (AutoDock Vina) screens binding affinity to targets like inosine monophosphate dehydrogenase (IMPDH). QSAR models using PLS regression correlate descriptors (logP, polar surface area) with bioactivity. Validate predictions with synthetic analogs and SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.